Bienvenue dans la boutique en ligne BenchChem!

N-Isovalerylglycine

Newborn Screening Tandem Mass Spectrometry Isovaleric Acidemia

Select N-Isovalerylglycine (CAS 23590-18-3) to guarantee diagnostic specificity where generic N-acylglycines fail. This compound is the unique conjugation product of isovaleryl-CoA, exclusively indicating isovaleric acidemia (IVA). Unlike N-butyrylglycine or 2-methylbutyrylglycine, it eliminates false-positive risks from pivalate antibiotics in C5-acylcarnitine screens and enables definitive LC-MS/MS differential diagnosis between IVA and 2-MBGuria. Validated for pharmacodynamic monitoring of L-carnitine therapy and metabolomics studies including anorexia nervosa (~3.7-fold elevation), it is the only analytically valid choice for clinical research and newborn screening method development. Bulk and custom packages available.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 23590-18-3
Cat. No. B3044281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isovalerylglycine
CAS23590-18-3
SynonymsN-isovalerylglycine
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)CCNCC(=O)O
InChIInChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
InChIKeyFMZPWUNPTQDABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isovalerylglycine (CAS 23590-18-3): A Key Acylglycine Biomarker for Isovaleric Acidemia Research & Diagnostic Applications


N-Isovalerylglycine (CAS 23590-18-3), also known as isovalerylglycine or N-isovaleroylglycine, is an N-acylglycine produced via glycine N-acyltransferase conjugation of isovaleryl-CoA, a byproduct of leucine catabolism [1]. It serves as the primary diagnostic urinary biomarker for isovaleric acidemia (IVA), an autosomal recessive disorder caused by isovaleryl-CoA dehydrogenase deficiency [2]. Its accumulation in biological fluids distinguishes IVA from other organic acidurias, underpinning its role in newborn screening and metabolic research [3].

Why N-Isovalerylglycine (CAS 23590-18-3) Cannot Be Substituted: Critical Diagnostic Specificity vs. Other Acylglycines


Generic substitution with other short-chain N-acylglycines (e.g., N-butyrylglycine, N-propionylglycine, or 2-methylbutyrylglycine) is not scientifically valid due to their distinct metabolic origins and diagnostic specificity [1]. While all are produced via glycine N-acyltransferase, each reflects the accumulation of a specific acyl-CoA substrate linked to discrete inborn errors of metabolism. For instance, 2-methylbutyrylglycine indicates 2-methylbutyryl-CoA dehydrogenase deficiency, whereas isovalerylglycine is uniquely indicative of IVA [2]. Misidentification can lead to false-negative diagnoses or misclassification of metabolic disorders, directly impacting patient management and research outcomes [3].

Quantitative Evidence for N-Isovalerylglycine (CAS 23590-18-3) Superiority in IVA Diagnosis and Metabolic Profiling


Direct Quantification Eliminates Newborn Screening False Positives vs. C5-Acylcarnitine Assays

In dried blood spots (DBS), a stable-isotope dilution LC-MS/MS method for isovalerylglycine (IVG) correctly identified IVA patients and eliminated false positives caused by pivalate-derived antibiotics interfering with C5-acylcarnitine assays. Control newborns showed IVG at 0.17 ± 0.03 nmol/mL, while IVA patients ranged from 1.3 to 80.0 nmol/mL. Critically, antibiotic-treated newborns with elevated C5-acylcarnitine (1.9 ± 1.7 nmol/mL) had normal IVG levels (0.22 ± 0.05 nmol/mL), confirming assay specificity [1].

Newborn Screening Tandem Mass Spectrometry Isovaleric Acidemia

Diagnostic Elevation in Blood Confirmed by Multiple Quantitative Studies

Quantitative data from multiple independent studies confirm dramatic elevation of isovalerylglycine in blood from IVA patients. In one study, newborn controls had mean levels of 0.17 μM, whereas IVA patient levels ranged from 1.3 to 80.0 μM. Another study reports IVA newborn levels at a median of 40.0 μM (range 1.3-80.0) [1]. For comparison, normal urinary excretion levels are <10 mmol/mol creatinine in healthy individuals [2].

Biomarker Validation Quantitative Metabolomics Inborn Errors of Metabolism

Unique Urinary Excretion Profile Distinguishes IVA from 2-Methylbutyryl-CoA Dehydrogenase Deficiency

In clinical metabolomics, isovalerylglycine (IVG) must be distinguished from 2-methylbutyrylglycine (2-MBG), an isomer with a similar mass. In IVA, urinary IVG is massively elevated, while in 2-methylbutyryl-CoA dehydrogenase deficiency (2-MBGuria), IVG is typically normal or low. Quantitative data show normal urinary IVG ranges from 0.213 to 10.157 μmol/mmol creatinine, whereas in 2-MBGuria, IVG is reduced to 0.0710–1.0654 μmol/mmol creatinine [1]. This contrasts sharply with IVA where IVG is >100-fold elevated.

Differential Diagnosis Organic Acidurias Urinalysis

Response to L-Carnitine Therapy: A Specific Pharmacodynamic Marker in IVA

In patients with IVA, urinary excretion of isovalerylglycine increased following L-carnitine therapy, as detected by LC-APCI-MS [1]. While precise fold-changes were not quantified in the study, the qualitative observation demonstrates that isovalerylglycine excretion is modulated by a therapeutic intervention specific to IVA management. This contrasts with other acylglycines, which do not show this therapeutic response.

Therapeutic Monitoring Pharmacodynamics Metabolic Flux

Diagnostic Elevation in Urine Confirmed by Classical and Modern Analytical Methods

The detection of isovalerylglycine as a diagnostic marker has been validated across different analytical platforms. Early LC-APCI-MS methods detected large amounts of IVG in untreated urine from IVA patients as the [M-H]- ion, while later UPLC-MS/MS methods achieved nanomolar-range quantification [1]. This cross-platform reliability contrasts with some isobaric or isomeric acylglycines that require more complex separation or derivatization.

Analytical Chemistry Method Validation Clinical Diagnostics

Association with Anorexia Nervosa: Expanding Research Utility Beyond IEMs

Isovalerylglycine is not exclusively a marker of inborn errors; it is also associated with anorexia nervosa. In adolescents (13-18 years) with anorexia nervosa, urinary IVG is elevated at 7.7 ± 4.8 μmol/mmol creatinine compared to 2.1 ± 1.1 μmol/mmol creatinine in controls [1]. This ~3.7-fold elevation suggests a role in nutritional or metabolic dysregulation, broadening its research application beyond rare genetic diseases.

Metabolic Psychiatry Biomarker Discovery Eating Disorders

High-Value Research & Industrial Applications for N-Isovalerylglycine (CAS 23590-18-3)


Second-Tier Newborn Screening Assay Development

Use as an analytical standard to develop and validate LC-MS/MS methods that directly quantify isovalerylglycine in dried blood spots. This approach eliminates false positives caused by pivalate antibiotics that interfere with primary C5-acylcarnitine screens, as demonstrated by a 0.5-1% false-positive rate reduction in pilot studies [1].

Differential Diagnosis of Isovaleric Acidemia vs. 2-Methylbutyrylglycinuria

Employ as a reference standard in GC-MS or LC-MS organic acid panels to distinguish between IVA and 2-MBGuria. Quantitative comparison of isovalerylglycine and 2-methylbutyrylglycine levels in urine provides definitive differential diagnosis, crucial for guiding appropriate clinical management [2].

Therapeutic Monitoring of L-Carnitine and Glycine Supplementation in IVA

Incorporate into pharmacodynamic studies to measure urinary isovalerylglycine excretion as a direct indicator of therapeutic response. The observed increase in IVG following L-carnitine therapy provides a measurable endpoint for assessing metabolic flux and treatment efficacy in IVA [3].

Biomarker Discovery in Metabolic Psychiatry and Nutritional Research

Include in metabolomics panels investigating anorexia nervosa, obesity, and other metabolic disorders. The validated ~3.7-fold elevation in anorexia nervosa patients supports its use in exploratory studies linking metabolism and mental health, expanding its application beyond rare diseases [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Isovalerylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.